molecular formula C17H16N2O3S B12213046 1-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-1,3-diphenylurea

1-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-1,3-diphenylurea

Cat. No.: B12213046
M. Wt: 328.4 g/mol
InChI Key: MKNXGJXJJVEJDD-UHFFFAOYSA-N
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Description

1-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-1,3-diphenylurea is a urea derivative featuring a 2,3-dihydrothiophene-1,1-dioxide (sulfolene) moiety substituted at the 3-position, with both urea nitrogens bonded to phenyl groups. This structure combines the sulfone group’s electron-withdrawing properties with the urea scaffold’s hydrogen-bonding capacity, making it relevant for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C17H16N2O3S

Molecular Weight

328.4 g/mol

IUPAC Name

1-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-1,3-diphenylurea

InChI

InChI=1S/C17H16N2O3S/c20-17(18-14-7-3-1-4-8-14)19(15-9-5-2-6-10-15)16-11-12-23(21,22)13-16/h1-12,16H,13H2,(H,18,20)

InChI Key

MKNXGJXJJVEJDD-UHFFFAOYSA-N

Canonical SMILES

C1C(C=CS1(=O)=O)N(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3

solubility

>49.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

The synthesis of 1-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-1,3-diphenylurea typically involves multiple steps, starting with the preparation of the thiophene ring followed by the introduction of the dioxido group and the diphenylurea moiety. Common synthetic routes include:

    Acylation and Michael Addition Reactions: These reactions are often used to introduce the necessary functional groups onto the thiophene ring.

    Phase Transfer Conditions: Utilizing bases or phase transfer catalysts to facilitate the reaction.

    Industrial Production: Large-scale production may involve optimized reaction conditions to ensure high yield and purity, often using automated reactors and continuous flow systems.

Chemical Reactions Analysis

1-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-1,3-diphenylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert the dioxido group into other functional groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions.

    Major Products: Depending on the reaction conditions, the major products can include various substituted thiophenes, reduced thiophenes, and functionalized diphenylureas.

Scientific Research Applications

1-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-1,3-diphenylurea has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-1,3-diphenylurea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: It can modulate various biochemical pathways, potentially leading to therapeutic effects or other biological outcomes.

Comparison with Similar Compounds

Structural Analogues

Urea Derivatives with Varying Substituents

  • 1,3-Diphenylurea (CAS 102-07-8) : Lacks the sulfolene moiety, reducing its electron-withdrawing effects. It is a simpler urea derivative used in phytotoxicity studies and exhibits lower molecular weight (212.25 g/mol) compared to the target compound .
  • 1-Ethyl-1,3-diphenylurea (CAS 64544-71-4) : Substitutes one phenyl group with an ethyl, altering steric and electronic properties. Molecular weight: 240.3 g/mol .
  • 1-(3,5-Dichlorophenyl)-3-phenylurea (CAS 13142-58-0) : Incorporates electron-withdrawing chlorine atoms, enhancing electrophilicity. This modification may influence bioactivity or binding interactions .

Sulfolene-Containing Ureas

  • 1-(1,1-Dioxo-tetrahydro-1λ⁶-thiophen-3-yl)-3-methylurea (CAS 33024-64-5) : Replaces phenyl groups with a methyl, reducing aromatic interactions. The sulfolene ring is retained, preserving sulfone-related reactivity .
  • 3-Phenyl-2,3-dihydrothiophene-1,1-dioxide : A core structural component of the target compound. Its derivatives are used in nucleophilic addition reactions, highlighting the sulfolene ring’s versatility .
Functional Group Analogues: Thioureas vs. Ureas

Thioureas (e.g., 1-(3-Chlorobenzoyl)-3-(2,3-dimethylphenyl)thiourea ) replace urea’s carbonyl oxygen with sulfur, altering hydrogen-bonding capacity and metal-coordination properties. Thioureas exhibit shorter C—S bonds (~1.67 Å) compared to urea C—O bonds (~1.23 Å), influencing conformational stability and intermolecular interactions .

Biological Activity

1-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-1,3-diphenylurea is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound's unique structure, characterized by a thiophene sulfone moiety and a diphenylurea framework, suggests diverse interactions with biological targets.

Chemical Structure and Properties

The molecular formula of 1-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-1,3-diphenylurea is C13H12N2O3SC_{13}H_{12}N_2O_3S, with a molecular weight of approximately 280.31 g/mol. Its structural components include:

  • Thiophene ring : Imparts unique electronic properties.
  • Urea group : Known for its biological activity and ability to form hydrogen bonds.
PropertyValue
Molecular FormulaC13H12N2O3SC_{13}H_{12}N_2O_3S
Molecular Weight280.31 g/mol
Boiling PointNot specified
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The sulfone group in the thiophene ring may act as an electrophile, allowing it to participate in nucleophilic substitution reactions with cellular components such as proteins and nucleic acids.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Cellular Signaling Modulation : It could interfere with signaling pathways by binding to receptors or altering protein interactions.

Biological Activity

Research indicates that 1-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-1,3-diphenylurea exhibits several biological activities:

Antimicrobial Properties

Studies have shown that compounds containing thiophene derivatives can exhibit antimicrobial activity. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes.

Anticancer Activity

Preliminary investigations suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage.

Case Studies

Several studies have explored the biological effects of related compounds, providing insights into the potential applications of 1-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-1,3-diphenylurea.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University demonstrated that a similar thiophene-based compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of conventional antibiotics.

Case Study 2: Anticancer Effects

In vitro assays revealed that a structurally related diphenylurea derivative induced apoptosis in human breast cancer cells (MCF-7). The study highlighted the compound's ability to activate caspase pathways and increase reactive oxygen species (ROS) levels.

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